![molecular formula C9H7ClN2O3 B1615514 5-[(4-氯-1H-吡唑-1-基)甲基]-2-呋喃甲酸 CAS No. 312309-03-8](/img/structure/B1615514.png)
5-[(4-氯-1H-吡唑-1-基)甲基]-2-呋喃甲酸
描述
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure
科学研究应用
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
作用机制
Target of Action
The primary targets of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets through a molecular docking mechanism. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
The compound’s impact on bioavailability is evident from its potent antileishmanial and antimalarial activities .
Result of Action
The compound displays superior antipromastigote activity that is 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
生化分析
Biochemical Properties
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazine-coupled pyrazole derivatives, which exhibit potent antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid, have been reported to exhibit neurotoxic potentials by affecting acetylcholinesterase activity and increasing oxidative stress markers such as malondialdehyde (MDA) levels . These effects can lead to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, molecular docking studies have shown that pyrazole derivatives can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . These interactions are crucial for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
The temporal effects of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have indicated that pyrazole derivatives can exhibit varying degrees of stability and degradation over time, which can influence their biological activity . Long-term exposure to this compound may result in sustained alterations in cellular processes, highlighting the importance of temporal analysis in biochemical research.
Dosage Effects in Animal Models
The effects of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid vary with different dosages in animal models. Research has shown that pyrazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism. Pyrazole derivatives are known to influence metabolic flux and metabolite levels, which can have significant implications for their biological activity . Identifying the specific metabolic pathways and enzymes involved is essential for understanding the compound’s pharmacokinetics and dynamics.
Transport and Distribution
The transport and distribution of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the reaction of 4-chloro-1H-pyrazole with a furan derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a furan-based electrophile . The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the efficient and consistent production of large quantities of the compound, which is essential for its application in various industries .
化学反应分析
Types of Reactions
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the pyrazole ring can yield pyrazoline derivatives .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole-furan derivatives, such as:
- 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
- 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid
- 5-[(4-Fluoro-1H-pyrazol-1-yl)methyl]-2-furoic acid
Uniqueness
What sets 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group on the pyrazole ring can enhance its binding affinity to certain targets, making it a valuable compound for further research .
属性
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBLLSABPDLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342286 | |
| Record name | 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312309-03-8 | |
| Record name | 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


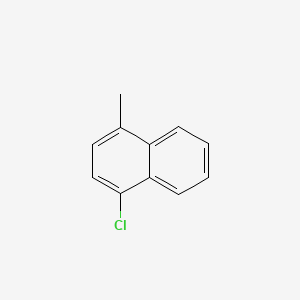
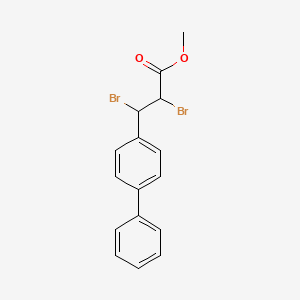
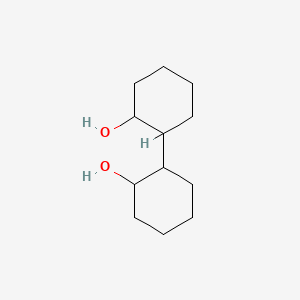
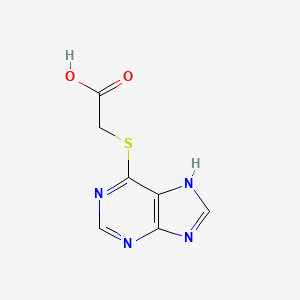
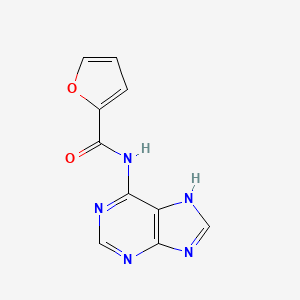
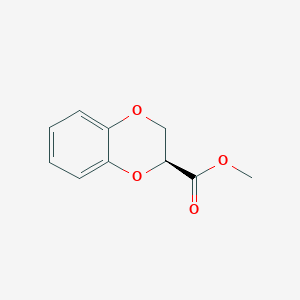
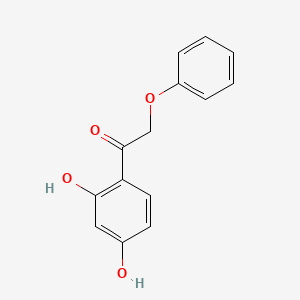
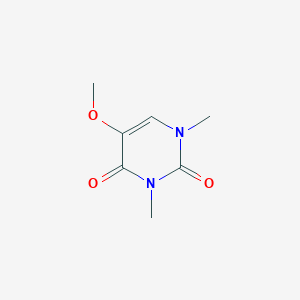
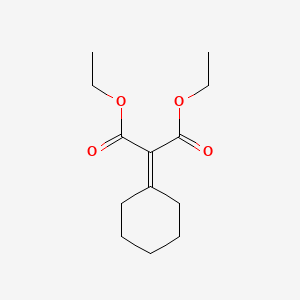
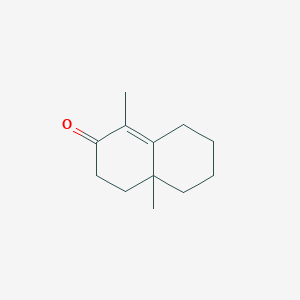
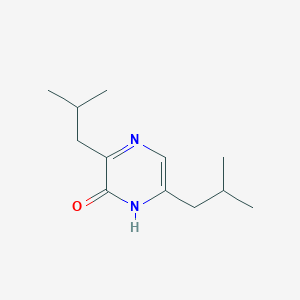
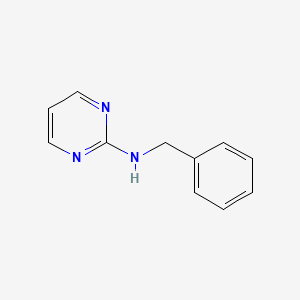
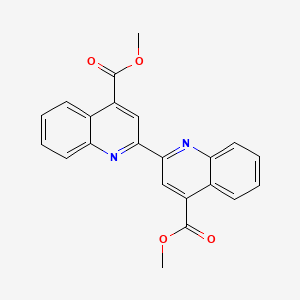
![3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid](/img/structure/B1615454.png)
